molecular formula C35H58O11 B1216100 Filipin

Filipin

Cat. No.: B1216100
M. Wt: 654.8 g/mol
InChI Key: IMQSIXYSKPIGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Hydroxylation and Biosynthetic Pathways

Filipin’s biosynthesis involves cytochrome P450 monooxygenases (FilC and FilD) that hydroxylate specific carbons in its macrolide structure. Genetic manipulation of S. filipinensis revealed two hydroxylation routes:

  • FilC : Catalyzes hydroxylation at C26

  • FilD : Catalyzes hydroxylation at C1′

Mutant strains lacking these enzymes produce distinct derivatives (Table 1):

DerivativeHydroxylation SitesMolecular FormulaKey Properties
This compound INoneC₃₅H₅₈O₁₀Reduced toxicity, retains antifungal activity
This compound IIC26C₃₅H₅₈O₁₁Intermediate bioactivity
1′-Hydroxythis compound IC1′C₃₅H₅₈O₁₁Lower membrane disruption, potent antifungal
This compound XV*C26 + alkyl chain-Novel metabolite with attenuated cytotoxicity

*Newly identified in 2024 via multiplexed metabolomics .

Structural Modifications and Reactivity

This compound undergoes regiospecific hydroxylation, altering its biological activity:

  • C26 Hydroxylation : Enhances interaction with sterols but reduces antifungal efficacy .

  • C1′ Hydroxylation : Reduces hemolytic activity by 50% while maintaining antifungal potency due to decreased membrane permeabilization .

  • Alkyl Chain Modifications : this compound XV, a side-chain hydroxylated variant, shows 80% reduced cytotoxicity compared to this compound III .

Analytical Characterization :

  • NMR/HSQC/HMBC : Confirmed hydroxylation sites and stereochemistry (e.g., δH 3.93 for C26-OH in this compound II) .

  • HPLC : Retention times vary by hydroxylation (e.g., this compound I: 21.2 min; 1′-hydroxythis compound I: 11.3 min) .

Interaction with Sterols and Membranes

This compound’s fluorescence and membrane activity depend on its hydroxylation state:

  • Cholesterol Binding : Requires free 3β-OH groups, forming a hydrophobic complex that disrupts membranes .

  • GM1 Ganglioside Interaction : Binds GM1 with affinity comparable to cholesterol (Kd ~10⁻⁶ M), complicating its specificity in lysosomal storage disease diagnostics .

Reaction Conditions :

  • Fluorescence Quenching : Nitroxide-labeled fatty acids (5-NS, 16-NS) quench this compound fluorescence, confirming its burial in lipid bilayers .

  • Partition Coefficient : Kp = 5.0 × 10³ in dipalmitoylphosphatidylcholine membranes .

Synthetic and Degradation Pathways

  • Photobleaching : this compound degrades under UV light due to conjugated double bonds, necessitating confocal microscopy with 355 nm lasers for stable imaging .

  • Enzymatic Degradation : Spinach ferredoxin:NADP+ reductase reduces this compound in vitro, producing hydroxylated intermediates .

Key Research Findings

  • This compound derivatives with selective hydroxylation (e.g., 1′-hydroxythis compound I) are promising antifungal agents with minimized toxicity .

  • This compound XV’s attenuated cytotoxicity highlights the role of alkyl chain modifications in tuning bioactivity .

  • This compound-cholesterol complexes induce lipid dyshomeostasis in Alzheimer’s models by altering mitochondrial-associated ER membranes .

This synthesis of chemical and biochemical data underscores this compound’s versatility as a tool for studying sterol biology and its potential as a scaffold for safer antifungal therapies.

Q & A

Basic Research Questions

Q. What are the primary methodological considerations when using Filipin in cholesterol detection studies?

this compound's fluorescence properties require precise experimental controls to avoid artifacts. Key steps include:

  • Sample preparation : Use fresh tissues/cells fixed in paraformaldehyde (avoid detergents that disrupt membrane integrity) .
  • Concentration optimization : Titrate this compound III (5–50 µg/mL) to balance signal intensity and background noise .
  • Validation : Compare results with cholesterol-depletion controls (e.g., methyl-β-cyclodextrin treatment) .
  • Imaging parameters : Use UV excitation (340–380 nm) and emission filters (385–470 nm) to minimize photobleaching .

Q. How should researchers design experiments to validate this compound’s specificity for cholesterol in complex lipid mixtures?

  • Negative controls : Use lipid extracts from cholesterol-deficient cell lines (e.g., NPC1 mutants) .
  • Competition assays : Co-incubate with cholesterol analogs (e.g., 25-hydroxycholesterol) to assess binding interference .
  • Cross-validation : Pair this compound staining with enzymatic cholesterol assays (e.g., Amplex Red) for quantitative correlation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-based data when studying lipid rafts in different cell types?

Discrepancies often arise from:

  • Cell-specific lipid composition : Use lipidomics to quantify raft components (e.g., sphingomyelin, gangliosides) alongside this compound staining .
  • Microscopy resolution limits : Combine this compound with super-resolution microscopy (e.g., STED) to differentiate raft clusters <200 nm .
  • Dynamic cholesterol pools : Perform time-lapse imaging under metabolic inhibitors (e.g., U18666A) to track trafficking .

Q. What advanced statistical methods are suitable for analyzing this compound fluorescence intensity in heterogeneous samples?

  • Normalization : Use internal standards (e.g., fluorescent beads) to correct for instrument variability .
  • Cluster analysis : Apply algorithms like DBSCAN to quantify cholesterol-rich domains in noisy datasets .
  • Multivariate regression : Correlate this compound intensity with lipidomic/metabolomic variables (e.g., phospholipid:cholesterol ratios) .

Q. How can this compound be integrated with CRISPR-Cas9 models to study cholesterol-related genetic disorders?

  • Gene-edited lines : Use NPC1−/− or LDLR−/− cells to study this compound staining patterns in disease-specific lipid accumulation .
  • Phenotypic screens : Combine this compound with high-content imaging to assess rescue effects of therapeutic compounds .

Q. Methodological Challenges and Solutions

Q. What are the limitations of this compound in live-cell imaging, and how can they be mitigated?

  • Toxicity : this compound disrupts membranes at high concentrations. Solution: Use low doses (≤10 µg/mL) and short incubation times (<30 min) .
  • Autofluorescence : Avoid glutaraldehyde fixation; opt for paraformaldehyde and autofluorescence quenchers (e.g., Sudan Black) .
  • Quantitative limitations : Supplement with LC-MS/MS for absolute cholesterol quantification .

Q. How should researchers address batch-to-batch variability in this compound III purity?

  • Supplier validation : Request HPLC traces and mass spectrometry data for each batch .
  • In-house QC : Test each batch on standardized samples (e.g., HeLa cells) and compare staining patterns .

Q. Emerging Applications and Innovations

Q. Can this compound be adapted for single-molecule localization microscopy (SMLM) to map cholesterol nanodomains?

  • Probe limitations : this compound’s large size (~1.3 kDa) limits resolution. Alternative: Use miniaturized cholesterol probes (e.g., D4 peptide) with SMLM .
  • Correlative imaging : Overlay this compound data with PALM/STORM images of raft-associated proteins (e.g., flotillin) .

Q. What computational models enhance the interpretation of this compound-derived data in membrane biophysics?

  • Molecular dynamics (MD) simulations : Model this compound-cholesterol interactions to predict binding affinities .
  • Machine learning : Train classifiers to distinguish pathological cholesterol accumulation (e.g., atherosclerosis) from normal distributions .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound-based studies across labs?

  • Protocol standardization : Adopt MISFISHIE guidelines for imaging experiments .
  • Data sharing : Deposit raw images and analysis scripts in repositories like Zenodo or Figshare .

Properties

IUPAC Name

4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQSIXYSKPIGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861997
Record name 4,6,8,10,12,14,16,27-Octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-49-9
Record name Filipin III from streptomycesfilipinensis
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